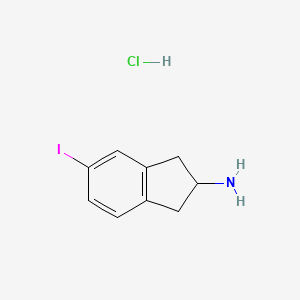

![molecular formula C21H17FN2O3 B2894569 2-氟-N-[1-(2-呋喃甲酰)-1,2,3,4-四氢喹啉-6-基]苯甲酰胺 CAS No. 1005298-41-8](/img/structure/B2894569.png)

2-氟-N-[1-(2-呋喃甲酰)-1,2,3,4-四氢喹啉-6-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is a chemical compound. It is a derivative of benzamide . Benzamides are a class of compounds containing an amide functional group bonded to a benzene ring .

Synthesis Analysis

The synthesis of similar benzamide derivatives involves the reaction of chloromethylbenzoyl chloride with amines in an aqueous medium at pH 9-10, maintained by aqueous sodium carbonate . The resulting benzamides are then refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds .Molecular Structure Analysis

The molecular structures of the final compounds are confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these benzamide derivatives include the reaction of chloromethylbenzoyl chloride with amines, followed by refluxing the resulting benzamides with 1-(2-furoyl)piperazine .科学研究应用

用 PET 成像实体瘤

Tu 等人 (2007) 的一项研究合成了含氟苯甲酰胺类似物,以评估它们作为实体瘤中 σ-2 受体状态正电子发射断层扫描 (PET) 成像配体的潜力。该研究发现,对 σ2 受体具有中等到高亲和力的化合物表现出较高的肿瘤摄取和可接受的肿瘤/正常组织比率,使其适用于成像应用。这项研究突出了含氟苯甲酰胺在肿瘤学诊断中的潜力,特别是在通过 PET 成像识别和监测肿瘤进展方面 Tu 等人,2007。

氟化杂环的合成

Wu 等人 (2017) 报道了通过铑 (III) 催化的芳烃/烯烃的 C-H 活化和与 2,2-二氟乙烯基甲苯磺酸酯偶联来合成氟化杂环。该方法促进了各种氟化杂环的有效合成,包括 4-氟异喹啉-1(2H)-酮和 5-氟吡啶-2(1H)-酮。该研究提供了对含氟化合物在创建复杂杂环结构中的合成潜力的宝贵见解,这对于开发新的药品和农用化学品至关重要 Wu 等人,2017。

抗菌应用

Desai 等人 (2013) 合成了具有喹唑啉酮和 4-噻唑烷酮结构的新型含氟衍生物,显示出作为抗菌剂的潜力。该研究评估了它们对各种细菌和真菌的体外抗菌活性,确定了几种具有显着效力的化合物。这项研究阐明了氟化化合物在开发新的抗菌剂中的作用,这可以解决日益严重的抗生素耐药性问题 Desai 等人,2013。

用于成像应用的发光特性

Gan 等人 (2003) 探索了新型哌嗪取代萘酰亚胺模型化合物的荧光特性,这在成像应用中可能很有用。该研究突出了氟化化合物在开发新的荧光染料或生物成像探针中的潜力,为医学诊断和研究的进步做出了贡献 Gan 等人,2003。

作用机制

While the specific mechanism of action for “2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide” is not mentioned in the search results, benzamides and their derivatives have been found to have various biological activities . For instance, some benzamide derivatives have shown considerable inhibition of the butyrylcholinesterase enzyme .

属性

IUPAC Name |

2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3/c22-17-7-2-1-6-16(17)20(25)23-15-9-10-18-14(13-15)5-3-11-24(18)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGOOTPQORUJLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid](/img/structure/B2894487.png)

![N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B2894488.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2894493.png)

![2-(3,4-dimethylphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2894495.png)

![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)

![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)